molecular formula C34H24N6Na4O14S4 B15192438 tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate CAS No. 2150-53-0

tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate

Cat. No.: B15192438
CAS No.: 2150-53-0
M. Wt: 960.8 g/mol
InChI Key: UVHOLYCAYUJLDA-UHFFFAOYSA-J
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Description

This compound is a tetrasodium salt of a highly sulfonated polyazo dye featuring:

  • Two azo (–N=N–) linkages connecting substituted naphthalene and phenyl groups.
  • Four sulfonate (–SO₃⁻) groups at positions 1, 3, 6, and 7 on the naphthalene backbone, enhancing water solubility and ionic character.
  • Methyl substituents on phenyl rings (positions 3 and 2), which influence steric hindrance and hydrophobic interactions.
  • Hydroxy (–OH) and amino (–NH₂) groups contributing to chromophoric and auxochromic properties, critical for light absorption and dye stability .

Applications: Likely used as a reactive or acid dye in textiles due to its water solubility and structural complexity, which enables covalent bonding with fibers .

Properties

CAS No.

2150-53-0

Molecular Formula

C34H24N6Na4O14S4

Molecular Weight

960.8 g/mol

IUPAC Name

tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate

InChI

InChI=1S/C34H28N6O14S4.4Na/c1-15-9-17(3-6-23(15)37-39-25-8-5-21-26(56(46,47)48)14-27(57(49,50)51)31(36)30(21)33(25)41)18-4-7-24(16(2)10-18)38-40-32-28(58(52,53)54)12-19-11-20(55(43,44)45)13-22(35)29(19)34(32)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

UVHOLYCAYUJLDA-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Key Structural Features Molecular Formula Molecular Weight Key Applications References
Target Compound Two azo groups, four sulfonates, methylphenyl substituents Not explicitly provided (estimated C₃₉H₂₄N₆Na₄O₁₆S₄) ~1,100–1,200 g/mol Reactive dyeing, industrial pigments
Tetrasodium 4-amino-6-[[5-[[4-[(3-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxy-3-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate (CAS 70528-89-1) Chlorophenyl and fluorotriazine substituents, four sulfonates C₃₁H₁₈ClFN₁₀Na₄O₁₃S₄ 1,013.20 g/mol High-affinity reactive dyes for cellulose
Tetrasodium 2-[[8-[[4-[(4-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate (CAS 70833-54-4) Chlorophenyl, fluorotriazine, and naphthylazo groups C₂₉H₁₅ClFN₇Na₄O₁₃S₄ 944.14 g/mol Textile dyeing, photostable pigments
Reactive Brilliant Red M-2B (C.I. Reactive Red 194) Triazine-reactive group, ethylsulfonyl linkages C₃₁H₂₀ClN₇Na₄O₁₅S₄ ~1,100 g/mol Commercial reactive dye for cotton
Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-(phenyldiazenyl)naphthalene-2,7-disulfonate (CAS 5850-35-1) Nitro (–NO₂) substituents, two azo groups C₂₂H₁₄N₆Na₂O₁₁S₂ 660.46 g/mol Acid dyes, pH indicators

Key Observations :

Triazine Derivatives (e.g., CAS 70528-89-1, CAS 70833-54-4):

  • Incorporate chloro and fluoro substituents on triazine rings, improving reactivity with hydroxyl groups in cellulose fibers.
  • Higher molecular weights (~900–1,000 g/mol) compared to the target compound due to bulky triazine groups .
  • Enhanced wash fastness due to covalent bonding with fibers.

Nitro-Substituted Analogues (e.g., CAS 5850-35-1):

  • Nitro groups redshift absorption spectra, altering color from yellow-red to deeper shades.
  • Reduced water solubility compared to sulfonate-rich compounds, limiting use in high-pH environments .

Reactive Brilliant Red M-2B :

  • Contains ethylsulfonyl groups for fiber reactivity, offering broader application versatility than triazine-based dyes.
  • Similar sulfonate count (4 groups) as the target compound but lacks methylphenyl substituents .

Physicochemical and Performance Comparison

Solubility :
  • The target compound and triazine derivatives exhibit excellent water solubility (>100 g/L at 25°C) due to multiple sulfonates. Nitro-substituted analogues show moderate solubility (~50 g/L) .
Stability :
  • Photostability : Triazine-fluoro derivatives (CAS 70833-54-4) resist UV degradation better than nitro-substituted compounds, which degrade under prolonged light exposure .
  • Thermal Stability : Methylphenyl groups in the target compound improve thermal resistance (decomposition >250°C) compared to unsubstituted azo dyes .
Application Performance :
Parameter Target Compound CAS 70528-89-1 Reactive Red M-2B
Color Strength (K/S) 18–20 (deep red) 15–17 (bright red) 20–22 (vivid red)
Wash Fastness Grade 4–5 Grade 5 Grade 4–5
Light Fastness Grade 4 Grade 5 Grade 4

Notes:

  • Triazine-fluoro derivatives (CAS 70528-89-1) achieve superior light fastness due to electron-withdrawing fluorine atoms stabilizing the excited state .
  • Reactive Red M-2B’s higher color strength arises from extended conjugation in the naphthalene backbone .

Q & A

Basic: What synthetic methodologies are recommended to optimize purity and yield of this compound?

Answer:
The synthesis involves diazo coupling reactions under controlled pH and temperature. Key steps include:

  • Diazotization: Use stoichiometric NaNO₂ in acidic media (HCl, 0–5°C) to generate the diazonium intermediate .
  • Coupling Reaction: React the diazonium salt with naphthalene derivatives (e.g., 5-hydroxynaphthalene-1,3-disulfonate) in alkaline conditions (pH 8–10) to stabilize the azo linkages .
  • Purification: Monitor reaction progress via thin-layer chromatography (TLC) . Remove byproducts (e.g., triethylammonium chloride) by filtration, followed by column chromatography using silica gel and polar solvents (e.g., THF/water mixtures) .
    Yield optimization requires precise stoichiometry, inert atmosphere (N₂), and slow addition rates to minimize side reactions .

Advanced: How can contradictions between spectroscopic data and crystallographic findings for this compound be resolved?

Answer:
Discrepancies often arise from dynamic structural features (e.g., tautomerism) or solvent interactions in the solid vs. solution states. Methodological approaches include:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) to resolve crystal packing effects and confirm sulfonation patterns .
  • Multinuclear NMR: Employ ¹H-¹³C HSQC and ¹H-¹⁵N HMBC to detect diazenyl proton exchange and confirm azo connectivity in solution .
  • DFT Calculations: Compare experimental bond lengths (from crystallography) with computed geometries to identify conformational flexibility . Cross-validate with Raman spectroscopy to detect vibrational modes of sulfonate groups .

Basic: What analytical techniques are critical for post-synthesis structural characterization?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via ESI-MS in negative ion mode (target [M-4Na]⁴⁻ ion) .
  • UV-Vis Spectroscopy: Identify π→π* transitions of the azo chromophore (λmax ~450–500 nm) and assess aggregation effects .
  • FT-IR: Detect sulfonate stretching vibrations (1180–1250 cm⁻¹) and hydroxyl groups (broad band ~3400 cm⁻¹) .
  • Elemental Analysis: Quantify C, H, N, and S content to validate purity (>98% required for pharmacological studies) .

Advanced: How can computational modeling predict this compound’s behavior in drug delivery systems?

Answer:

  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to assess permeability and stability .
  • Docking Studies: Use AutoDock Vina to model binding affinity to target receptors (e.g., folate receptors for cancer targeting) .
  • pKa Prediction: Employ COSMO-RS to estimate sulfonate group ionization (~pH 2–4), informing pH-responsive release kinetics . Validate with potentiometric titration .

Basic: What are common impurities in synthesis, and how are they identified?

Answer:

  • Unreacted Intermediates: Detect residual diazonium salts via UV-Vis (λmax ~300 nm) or HPLC .
  • Isomeric Byproducts: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate positional isomers (e.g., ortho vs. para sulfonation) .
  • Metal Contaminants: ICP-MS identifies trace metals (e.g., Fe³⁺) from catalysts; chelation with EDTA reduces interference .

Advanced: What challenges arise in determining sulfonation patterns, and how are they addressed?

Answer:
Sulfonate regiochemistry impacts solubility and bioactivity. Methodologies include:

  • Single-Crystal XRD: Resolve sulfonate positions using SHELXD for phase refinement .
  • 2D NOESY NMR: Identify spatial proximity between sulfonate groups and aromatic protons .
  • Sulfur K-edge XANES: Differentiate sulfonate (-SO₃⁻) from sulfonic acid (-SO₃H) moieties in solid-state samples .

Basic: How do diazenyl groups influence the compound’s photostability and reactivity?

Answer:

  • Photostability: Diazenyl groups undergo cis-trans isomerization under UV light. Assess via irradiation experiments (λ = 365 nm) with UV-Vis monitoring .
  • Redox Reactivity: Cyclic voltammetry reveals reversible azo reduction peaks (E ~ -0.5 V vs. Ag/AgCl), critical for antioxidant activity studies .

Advanced: What strategies mitigate aggregation-caused quenching (ACQ) in fluorescence studies?

Answer:

  • Co-Solvents: Use DMSO/water mixtures (10–20% v/v) to disrupt π-π stacking .
  • Dendrimer Encapsulation: Modify with PEGylated dendrimers to enhance aqueous dispersion .
  • Time-Resolved Fluorescence: Differentiate monomeric vs. aggregated emission lifetimes (ns vs. ps scales) .

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